Product packaging for 9-Methylpyrrolo[1,2-a]quinoxaline(Cat. No.:)

9-Methylpyrrolo[1,2-a]quinoxaline

Cat. No.: B13110293
M. Wt: 182.22 g/mol
InChI Key: IISJTUGGCIWUHI-UHFFFAOYSA-N
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Description

9-Methylpyrrolo[1,2-a]quinoxaline is a nitrogen-containing fused heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and materials science research . The pyrrolo[1,2-a]quinoxaline core is of significant interest due to its dual electron donor/acceptor nature, which arises from its pyridine-pyrrole core, making it a valuable structure for photophysical studies and the development of functional materials . Researchers are exploring its unique electrochemical and photochemical properties for applications in optoelectronics, including as a component in organic light-emitting diodes (OLEDs) . In pharmaceutical research, derivatives of this core have demonstrated a broad spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antiviral agents . Some analogues have been identified as potent and selective activators of Sirt6, a NAD+-dependent deacylase, which is a promising target for treating age-related diseases, cancer, and inflammation . Furthermore, its environmental responsiveness and aggregation-induced emission (AIE) characteristics make it a promising candidate for developing novel fluorescent probes and bioimaging agents, with studies showing potential for subcellular localization, specifically in lysosomes . The compound's structure allows for further functionalization, such as regioselective bromination, enabling researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2 B13110293 9-Methylpyrrolo[1,2-a]quinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

9-methylpyrrolo[1,2-a]quinoxaline

InChI

InChI=1S/C12H10N2/c1-9-4-2-6-11-12(9)14-7-3-5-10(14)8-13-11/h2-8H,1H3

InChI Key

IISJTUGGCIWUHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=CC3=CC=CN32

Origin of Product

United States

Synthetic Methodologies and Strategies for Pyrrolo 1,2 a Quinoxaline Derivatives

Historical Context and Foundational Syntheses of Pyrrolo[1,2-a]quinoxalines

The initial forays into the synthesis of pyrrolo[1,2-a]quinoxalines laid the groundwork for the more sophisticated methods developed in later years. A foundational approach to the pyrrolo[1,2-a]quinoxaline (B1220188) ring system involves the cyclization of N-(2-acylaminophenyl)pyrroles. unisi.it This method, a cornerstone in the field, demonstrates the fundamental bond connections required to form the tricyclic structure.

Another classic and historically significant method is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions. In the context of pyrrolo[1,2-a]quinoxalines, this translates to the reaction of a 2-(1H-pyrrol-1-yl)aniline derivative with an appropriate carbonyl compound. nih.govrsc.org The selection of a suitably substituted 2-(1H-pyrrol-1-yl)aniline would be the key to producing the 9-methyl derivative.

Contemporary Approaches to Pyrrolo[1,2-a]quinoxaline Ring System Construction

Modern synthetic chemistry has seen a shift towards more efficient and versatile methods for the construction of complex molecules like 9-Methylpyrrolo[1,2-a]quinoxaline. These contemporary approaches can be broadly categorized into multi-step pathways and one-pot reaction strategies.

Multi-Step Synthetic Pathways for Substituted Pyrrolo[1,2-a]quinoxalines

Multi-step syntheses, while sometimes being more labor-intensive, offer a high degree of control over the final product's structure. These pathways often involve the sequential construction of the heterocyclic rings. For instance, a general strategy involves the initial synthesis of a substituted 2-(1H-pyrrol-1-yl)aniline, which is then cyclized to form the quinoxaline (B1680401) ring. researchgate.netnih.gov To obtain this compound, this would necessitate starting with a methyl-substituted o-phenylenediamine (B120857) or a related precursor.

One documented multi-step synthesis that yields a variety of substituted pyrrolo[1,2-a]quinoxalines starts from commercially available 2-nitroaniline (B44862). researchgate.net The synthetic sequence typically involves N-alkylation or N-arylation followed by reduction of the nitro group to an amine, and subsequent cyclization and aromatization steps. The substitution pattern on the final pyrrolo[1,2-a]quinoxaline is determined by the specific starting materials and reagents used in the sequence. For the synthesis of the 9-methyl derivative, a methyl-substituted 2-nitroaniline would be a logical starting point.

One-Pot Reaction Strategies for Pyrrolo[1,2-a]quinoxaline Synthesis

In an effort to improve reaction efficiency, reduce waste, and simplify purification processes, a significant amount of research has been dedicated to the development of one-pot syntheses of pyrrolo[1,2-a]quinoxalines. rsc.orgnih.gov These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel, often through a cascade or domino reaction sequence.

Transition metals, particularly copper and iron, have proven to be effective catalysts in the synthesis of pyrrolo[1,2-a]quinoxalines. Copper(II)-catalyzed methods have been developed for the aerobic oxidative carboamination of sp3 C–H bonds with 2-(1H-pyrrol-1-yl)anilines. These reactions utilize readily available starting materials and an environmentally friendly oxidant (O2). A copper-catalyzed one-pot domino reaction from 1-(2-halophenyl)-1H-pyrroles and α-amino acids has also been reported.

Iron-catalyzed reactions provide a cost-effective and less toxic alternative. For example, an FeCl3-catalyzed synthesis from 1-(2-aminophenyl)pyrroles and cyclic ethers has been developed. Another approach involves an iron-catalyzed transfer hydrogenation between 1-(2-nitrophenyl)pyrroles and alcohols. These methods exhibit good functional group tolerance, suggesting their applicability for the synthesis of the 9-methyl derivative by selecting the appropriately substituted starting materials.

Table 1: Examples of Transition-Metal-Catalyzed Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives

Catalyst Reactants Key Features Reference
Cu(II) 2-(1H-pyrrol-1-yl)anilines and compounds with sp3 C-H bonds Aerobic oxidative carboamination, uses O2 as a green oxidant.
Iron 1-(2-aminophenyl)pyrroles and cyclic ethers Inexpensive and readily available catalyst.
Iron 1-(2-nitrophenyl)pyrroles and alcohols Transfer hydrogenation in a one-pot process.

The development of metal-free catalytic systems aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals. A practical and concise protocol for the synthesis of pyrrolo[1,2-a]quinoxalines from α-amino acids and 2-(1H-pyrrol-1-yl)anilines has been established under transition-metal-free conditions. These reactions often proceed with a broad substrate scope and good functional group tolerance. Another metal-free approach utilizes the surfactant p-dodecylbenzene sulfonic acid (p-DBSA) as a catalyst for the Pictet-Spengler reaction in environmentally benign solvents like water and ethanol. nih.gov

Iodine, as a readily available and non-toxic catalyst, has been employed in the synthesis of pyrrolo[1,2-a]quinoxalines. An efficient iodine-catalyzed cascade coupling protocol has been developed for the synthesis of these derivatives via sp3 and sp2 C–H cross-dehydrogenative coupling. rsc.org This metal-free process uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant and provides the target compounds in good to excellent yields. rsc.org This method represents a powerful tool for the construction of the pyrrolo[1,2-a]quinoxaline skeleton and can likely be adapted for the synthesis of the 9-methyl derivative.

Exploiting Specific Precursors and Synthon Equivalents

The choice of starting materials is critical in defining the synthetic pathway towards pyrrolo[1,2-a]quinoxalines. Chemists utilize specific precursors that either contain the core structure or can be readily converted into it, as well as synthon equivalents that introduce key structural fragments.

A foundational and frequently employed precursor in the synthesis of the pyrrolo[1,2-a]quinoxaline skeleton is 1-(2-aminophenyl)pyrrole and its derivatives. This compound provides the necessary pyrrole (B145914) and aniline (B41778) moieties, which can undergo intramolecular cyclization to form the central quinoxaline ring system. Various strategies have been developed that employ this precursor, reacting it with different carbon sources to complete the tricyclic structure.

These methods include reactions with:

Aldehydes: In modified Pictet-Spengler reactions, 1-(2-aminophenyl)pyrroles are condensed with various aldehydes. These reactions can be catalyzed by copper or iron and often proceed via imine formation followed by cyclization and oxidation.

Alcohols: In certain one-pot procedures, alcohols serve as the carbon source in cascade reactions involving iron-promoted reduction of a nitro group on the phenyl ring, followed by aerobic oxidation of the alcohol and subsequent cyclization.

Cyclic Ethers: An iron-catalyzed method utilizes cyclic ethers as the source for the annulation, which involves the functionalization of C(sp³)–H bonds.

N,N-dimethylformamide (DMF): DMF can act as a one-carbon synthon in iodine-promoted reactions to yield the quinoxaline core.

The versatility of 1-(2-aminophenyl)pyrrole derivatives makes them a cornerstone in the synthesis of this heterocyclic family, allowing for the introduction of a wide range of substituents.

An innovative, metal-free, one-pot method utilizes epoxides as alkyl precursors for the synthesis of pyrrolo[1,2-a]quinoxalines. This approach involves an iodine-mediated reaction with 1-(2-aminophenyl)pyrrole. The reaction proceeds efficiently under these conditions to afford the desired products in moderate to good yields. This strategy is notable for avoiding transition-metal catalysts, which offers advantages in terms of cost and environmental impact. The protocol has been shown to be applicable for wide-scale preparation.

Table 1: Iodine-Mediated Synthesis of Pyrrolo[1,2-a]quinoxalines Using Epoxides
Precursor 1Precursor 2 (Alkyl Source)Key ReagentConditionKey FeatureYield
1-(2-Aminophenyl)pyrroleEpoxidesIodine (I₂)One-potTransition-metal-freeModerate to Good

N,N-Dimethylethanolamine (DMEA) has been successfully employed as a one-carbon (C1) synthon in the synthesis of pyrrolo[1,2-a]quinoxalines. This method involves a Cu(II)-catalyzed reaction that utilizes DMEA to provide the single carbon atom required to form the quinoxaline ring from a 1-(2-aminophenyl)pyrrole precursor. A critical component of this transformation is the use of molecular oxygen (O₂) as a green oxidant, which facilitates the formation of a reactive iminium ion intermediate. The reaction proceeds under mild conditions and demonstrates compatibility with a diverse range of functional groups.

Table 2: Cu(II)-Catalyzed Synthesis Using DMEA as a C1 Synthon
PrecursorC1 SynthonCatalystOxidantKey IntermediateAdvantage
1-(2-Aminophenyl)pyrroleN,N-Dimethylethanolamine (DMEA)Cu(II)O₂ (Oxygen)Iminium ionGreen and efficient

Advanced Reaction Conditions and Solvent Systems in Pyrrolo[1,2-a]quinoxaline Synthesis

The efficiency and outcome of pyrrolo[1,2-a]quinoxaline synthesis are heavily influenced by the reaction conditions, including temperature and the choice of solvent. Specific conditions are often required to drive the reactions to completion and to favor the formation of the desired products.

Many synthetic routes for constructing the pyrrolo[1,2-a]quinoxaline scaffold require elevated temperatures or reflux conditions to overcome activation energy barriers and facilitate

Mechanistic Investigations of Pyrrolo[1,2-a]quinoxaline Formation

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The formation of the pyrrolo[1,2-a]quinoxaline scaffold can proceed through several intricate mechanistic pathways.

Radical Cyclization and Rearrangement Processes

Radical cyclization offers a powerful method for the construction of complex heterocyclic systems. In the context of pyrrolo[1,2-a]quinoxaline synthesis, an electrochemical approach involving a radical cross-coupling cyclization has been developed. researchgate.net This process, which utilizes 1-(2-aminophenyl)pyrroles and acetonitrile (B52724), involves the functionalization of C(sp³)–H bonds and the formation of C–C and C–N bonds under metal- and oxidant-free conditions. researchgate.net Control experiments have suggested that acetonitrile can act as both a solvent and a carbon source through C-C cleavage. researchgate.net

Another relevant strategy is the metal-free photochemical radical cyclization, which has been used to synthesize related fused pyrrole-quinoline systems. nih.gov This method activates α C-H bonds through a hydrogen atom transfer (HAT) process facilitated by aryldiazonium salts under visible light, highlighting an environmentally friendly approach to radical-mediated bond formation. nih.gov Furthermore, a Curtius rearrangement of 1-(2-carbonylbenzene)pyrrole derivatives has been patented as a method to access pyrrolo[1,2-a]quinoxalin-4(5H)-ones, demonstrating the utility of rearrangement reactions in building the core structure. google.com

Spirodienyl Intermediates in Pyrrolo[1,2-a]quinoxaline Formation

The involvement of spiro intermediates is a key feature in several synthetic routes toward N-fused heterocycles. A metal-free, trifluoroacetic anhydride (B1165640) (TFAA)-catalyzed method has been developed for the synthesis of spiro pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles and benzoquinones or ketones. nih.gov This reaction proceeds through a nucleophilic addition followed by cyclization to form the spirocyclic product. nih.gov

More broadly, in the synthesis of N-fused heterocycles, dearomative spirocyclization of heteroaryl ketones can generate pre-aromatic spirocyclic intermediates. nih.gov These high-energy intermediates can then undergo an aromatization-driven intramolecular acyl transfer, where the acyl group of the ketone is transferred from a carbon to a nitrogen atom of the heterocycle, leading to the final fused ring system. nih.gov This mechanism, driven by the restoration of aromaticity, is critical for the C–C bond cleavage and subsequent rearrangement that forms the stable N-fused heterocyclic product. nih.gov While not always explicitly defined as "spirodienyl," these spiro intermediates are crucial transition points in the reaction pathway.

1,3-Dipolar Cycloaddition Reactions in Fused Heterocycle Synthesis

The 1,3-dipolar cycloaddition is a fundamental and highly efficient method for constructing five-membered heterocyclic rings. wikipedia.org This reaction is central to the synthesis of the pyrrolo[1,2-a]quinoxaline scaffold and its analogues. A common strategy involves the generation of a quinoxalinium N-ylide, which acts as a 1,3-dipole. rsc.orgrsc.org This ylide is typically formed in situ from a quinoxalinium salt, such as 1-phenacylquinoxalinium bromide, by deprotonation with a base. rsc.org

The generated quinoxalinium N-ylide then reacts with a dipolarophile, such as an alkene or alkyne, in a [3+2] cycloaddition manner to form the pyrrole ring fused to the quinoxaline core. researchgate.netrsc.org The reaction can be promoted by reagents like manganese dioxide (MnO₂), which facilitates the cycloaddition under convenient conditions. rsc.orgrsc.org In some cases, the reaction cascade can be complex, involving not just the cycloaddition but also subsequent eliminative ring-opening, recyclization, and tautomerization, leading to novel pyrrolo[1,2,3-de]quinoxaline systems. researchgate.net This highlights the versatility of the 1,3-dipolar cycloaddition in creating diverse heterocyclic frameworks.

Spectroscopic and Structural Elucidation Techniques for Pyrrolo 1,2 a Quinoxaline Compounds

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. For pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, the chemical shifts (δ), coupling constants (J), and signal multiplicities provide a fingerprint of the proton environment.

In the case of 9-methyl-4-phenylpyrrolo[1,2-a]quinoxaline, the methyl group protons at the 9-position typically appear as a sharp singlet in the upfield region of the spectrum, around 2.96 ppm. rsc.org The aromatic protons on the quinoxaline (B1680401) and pyrrole (B145914) rings exhibit complex splitting patterns in the downfield region, generally between 6.80 and 8.40 ppm, with their specific shifts and couplings being highly dependent on the substitution pattern. rsc.org For instance, the proton at position 8 (H-8) often appears as a doublet due to coupling with a neighboring proton. rsc.org

¹H NMR Data for Selected Pyrrolo[1,2-a]quinoxaline Derivatives

Compound Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
9-methyl-4-phenylpyrrolo[1,2-a]quinoxaline 9-CH₃ 2.96 s - rsc.org
H-8 8.36 d 1.8 rsc.org
Aromatic 6.80-8.00 m - rsc.org
4,5-Dihydropyrrolo[1,2-a]quinoxaline H-1 7.14 dd 3, 1.4 semanticscholar.org
H-9 7.28 dd 7.8, 1.6 semanticscholar.org

This table is interactive. Click on the headers to sort the data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

¹³C NMR Data for Selected Pyrrolo[1,2-a]quinoxaline Derivatives

Compound Position Chemical Shift (δ, ppm) Reference
9-methyl-4-phenylpyrrolo[1,2-a]quinoxaline 9-CH₃ 24.1 rsc.org
Aromatic C 108.3 - 154.3 rsc.org
4,5-Dihydropyrrolo[1,2-a]quinoxaline C-1 114.1 semanticscholar.org
C-9 114.7 semanticscholar.org

This table is interactive. Click on the headers to sort the data.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Regiochemical Assignments

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the regiochemistry and stereochemistry of complex molecules. NOESY experiments reveal through-space interactions between protons that are in close proximity, which is invaluable for assigning the correct isomeric structure. For instance, in regioselective synthesis, NOESY can be used to confirm the position of substituents on the pyrrolo[1,2-a]quinoxaline core by observing correlations between the protons of the substituent and the protons of the heterocyclic framework. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS allows for the unambiguous determination of the molecular formula. This is a critical step in the characterization of novel compounds. For various substituted pyrrolo[1,2-a]quinoxalines, HRMS has been used to confirm the calculated molecular formulas, providing strong evidence for the successful synthesis of the target compounds. rsc.orgsemanticscholar.orgresearchgate.netunicatt.it

HRMS Data for Selected Pyrrolo[1,2-a]quinoxaline Derivatives

Compound Molecular Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Reference
methyl 4-phenylpyrrolo[1,2-a]quinoxaline-7-carboxylate C₁₉H₁₄N₂O₂ 302.1055 302.1056 rsc.org
4-((benzyloxy)methyl)pyrrolo[1,2-a]quinoxaline C₁₉H₁₆N₂O 288.1263 288.1265 rsc.org
(E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one C₂₃H₂₁N₂O₄ 389.1501 389.1498 mdpi.com
2-benzyl-8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline C₂₃H₁₈ClN₂ 357.1153 357.1133 unicatt.it

This table is interactive. Click on the headers to sort the data.

Infrared and Ultraviolet-Visible Spectroscopy (FT-IR, UV-Vis)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify characteristic vibrations of chemical bonds. For pyrrolo[1,2-a]quinoxaline derivatives, typical IR spectra show absorption bands corresponding to C=C and C=N stretching vibrations within the aromatic rings, as well as C-N stretching vibrations. semanticscholar.orgresearchgate.netsemanticscholar.org The presence of specific substituents will give rise to additional characteristic peaks.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λmax) in the UV-Vis spectrum of pyrrolo[1,2-a]quinoxalines are characteristic of the extended π-conjugated system. The position and intensity of these bands can be influenced by the nature and position of substituents on the heterocyclic core. semanticscholar.orgresearchgate.netsemanticscholar.org

X-ray Crystallography for Solid-State Structure Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers an unparalleled, definitive determination of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound, which provides a three-dimensional map of electron density and thus the precise arrangement of atoms.

For several pyrrolo[1,2-a]quinoxaline derivatives, X-ray crystallography has been successfully employed to confirm the connectivity and stereochemistry of the molecule, providing bond lengths, bond angles, and intermolecular interactions in the crystal lattice. semanticscholar.orgresearchgate.netmdpi.comsemanticscholar.org For example, the crystal structure of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was determined to be monoclinic with the space group C c. mdpi.com

Chromatographic Methods in Reaction Monitoring and Purification

The successful synthesis and characterization of novel compounds heavily rely on the meticulous application of chromatographic methods. These techniques enable the separation of complex mixtures, allowing for the qualitative assessment of reaction progression and the isolation of pure substances. The choice of a specific chromatographic method is dictated by the physicochemical properties of the analyte, such as its volatility and polarity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and indispensable tool for the real-time monitoring of chemical reactions involving pyrrolo[1,2-a]quinoxaline derivatives. Its simplicity and efficiency make it a first-line analytical technique in synthetic organic chemistry.

Operational Principles and Practical Applications: In practice, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with a thin layer of silica (B1680970) gel. The plate is then developed in a chamber containing a suitable solvent system (eluent). The separation is based on the differential partitioning of the mixture's components between the stationary phase (silica gel) and the mobile phase (eluent). Compounds with a higher affinity for the stationary phase travel shorter distances, while those more soluble in the eluent move further up the plate.

For the synthesis of pyrrolo[1,2-a]quinoxalines, TLC is routinely used to observe the consumption of starting materials and the emergence of the desired product. Visualization is commonly achieved under ultraviolet (UV) light, where the conjugated aromatic system of these compounds allows them to be readily detected. nih.govbeilstein-journals.orgmdpi.com This qualitative analysis helps in determining the optimal reaction duration and in making informed decisions about the work-up procedure.

From Analysis to Purification: The analytical data garnered from TLC is directly translatable to preparative-scale purification using column chromatography. The solvent system that provides the best separation on a TLC plate is often adapted for use in a chromatography column packed with the same stationary phase. For instance, the purification of 4-benzyl-9-methylpyrrolo[1,2-a]quinoxaline has been successfully accomplished using column chromatography on silica gel with a petroleum ether/ethyl acetate (B1210297) eluent system. nih.gov Similarly, 9-Methylpyrrolo[1,2-a]quinoxaline has been purified using a solvent system composed of ethyl acetate and hexanes. rsc.org

Table 1: TLC Parameters in Pyrrolo[1,2-a]quinoxaline Synthesis

ParameterDescription
Stationary Phase Silica gel 60 F254
Visualization UV light (254 nm and/or 366 nm)
Application Monitoring the progress of synthesis reactions
Related Purification Method Column chromatography on silica gel

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation prowess of gas chromatography with the molecular identification capabilities of mass spectrometry. It is the method of choice for the analysis of volatile and thermally stable compounds.

Utility in Quinoxaline Analysis: The application of GC-MS in the analysis of quinoxaline derivatives has been documented, often requiring a derivatization step to enhance the volatility of the analytes. For example, various quinoxaline derivatives have been analyzed by GC-MS after conversion to their trimethylsilyl (B98337) ethers. tandfonline.comnih.gov While specific GC-MS protocols for This compound are not extensively reported, the general methodologies applied to the broader quinoxaline family are instructive. A typical GC-MS analysis would employ a capillary column, such as a DB-5MS, and a temperature-programmed oven to ensure the effective separation of the components before they enter the mass spectrometer for detection and identification.

Table 2: General GC-MS Conditions for Quinoxaline-Related Analytes

ParameterExample Condition
Column DB-5MS (e.g., 30 m × 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Injector Temperature 250-280 °C
Temperature Program Initial hold followed by a temperature ramp (e.g., 10-20 °C/min) to a final temperature
Ionization Mode Electron Ionization (EI)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile analytical technique that is well-suited for the analysis of a wide array of compounds, including those that are non-volatile or thermally sensitive. This makes it an invaluable tool for the characterization of many heterocyclic compounds, including pyrrolo[1,2-a]quinoxalines.

Application in the Study of Pyrrolo[1,2-a]quinoxalines: LC-MS is frequently utilized for the confirmation of molecular weight and the assessment of purity of newly synthesized pyrrolo[1,2-a]quinoxaline derivatives. mdpi.com The coupling of high-performance liquid chromatography with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, allows for the precise determination of molecular formulas, a critical step in the structural elucidation of novel compounds. rsc.orgnih.gov The analysis of nitrogen-containing heterocycles by LC-MS often involves the use of reversed-phase columns (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, typically containing a small amount of an acid such as formic acid to facilitate protonation and improve ionization efficiency. nih.govnih.gov

Table 3: General LC-MS Parameters for Heterocyclic Compound Analysis

ParameterExample Condition
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase Gradient of water and acetonitrile (both with 0.1% formic acid)
Flow Rate 0.2-0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), positive ion mode
Mass Analyzer Time-of-Flight (TOF), Quadrupole, or Ion Trap

Computational Chemistry and Theoretical Characterization of Pyrrolo 1,2 a Quinoxaline Systems

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

DFT has proven to be a robust method for investigating the fundamental characteristics of pyrrolo[1,2-a]quinoxaline (B1220188) systems. It offers a balance between computational cost and accuracy, making it suitable for a detailed analysis of molecular structure, and electronic and spectroscopic properties.

Geometry Optimization and Conformational Analysis

Theoretical calculations, often employing functionals like B3LYP with a suitable basis set, are used to determine the most stable three-dimensional arrangement of atoms in 9-Methylpyrrolo[1,2-a]quinoxaline. This process of geometry optimization provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, in related pyrrolo[1,2-a]quinoxaline derivatives, the planarity of the fused ring system is a key feature, with specific torsion angles defining the orientation of substituent groups. nih.gov In one study on a substituted pyrrolo[1,2-a]quinoxaline, the angle between the benzene (B151609) and quinoxaline (B1680401) rings was found to be 120.6° and 122.7° at the points of fusion. nih.gov The planarity of the core structure is a significant factor influencing the electronic properties and potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in understanding the chemical reactivity and electronic transitions of a molecule. youtube.compku.edu.cn For pyrrolo[1,2-a]quinoxaline systems, the distribution and energy levels of these frontier orbitals dictate their electron-donating and accepting capabilities. bohrium.com

The HOMO is typically distributed over the electron-rich pyrrole (B145914) and quinoxaline moieties, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is generally located across the fused aromatic system, signifying the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical stability and the energy required for electronic excitation. A larger HOMO-LUMO gap suggests higher kinetic stability. researchgate.net

In a study of various pyrrolo[1,2-a]quinoxalines, it was found that conjugating benzene or thiophene (B33073) rings to the core structure significantly impacts the HOMO and LUMO levels. nih.gov This modulation of the frontier orbitals directly influences the photophysical properties of the molecules. nih.gov For example, introducing different donor units can alter the overlap between the HOMO and LUMO, which in turn affects the photoluminescence quantum yield. bohrium.com

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyrrolo[1,2-a]quinoxaline (QHH)-5.67-1.893.78
2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP)-5.71-2.243.47
2-phenyl-4-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QPT)-5.69-2.283.41
4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QTP)-5.73-2.253.48

Data derived from a computational study on substituted pyrrolo[1,2-a]quinoxalines. The specific values for this compound would require a dedicated theoretical calculation.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

DFT calculations are instrumental in predicting and interpreting spectroscopic data. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. ias.ac.inresearchgate.net These predicted values, when compared with experimental data, can confirm the proposed molecular structure and aid in the assignment of complex spectra. researchgate.net

Similarly, theoretical UV-Vis absorption spectra can be simulated to understand the electronic transitions occurring within the molecule. By calculating the vertical excitation energies and oscillator strengths, researchers can identify the nature of the electronic transitions, such as n→π* or π→π*, and correlate them with the observed absorption bands. ias.ac.inresearchgate.net For substituted pyrrolo[1,2-a]quinoxalines, the absorption peaks predicted by DFT have been shown to match closely with experimental UV-Vis spectra. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Optical Excitations

To gain a deeper understanding of the excited-state properties and optical behavior of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This method is particularly useful for calculating the energies and characteristics of electronic excited states.

TD-DFT calculations can predict the absorption and emission wavelengths, which are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). The calculations can reveal which electronic transitions are responsible for the observed photophysical phenomena. For instance, in related pyrrolo[1,2-a]quinoxaline derivatives, TD-DFT has been used to show that the S₀→S₁ and S₀→S₂ transitions, often arising from HOMO→LUMO and HOMO-1→LUMO excitations, are strongly allowed and contribute significantly to the absorption spectrum. nih.gov

Analysis of Intermolecular Interactions: Hirshfeld Surface and Energy Frameworks

The way molecules pack in a solid-state structure is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govsemanticscholar.org By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in interactions such as hydrogen bonds, C-H···π, and π-π stacking.

For pyrrolo[1,2-a]quinoxaline systems, Hirshfeld analysis can reveal the dominant intermolecular contacts. nih.gov For example, in the crystal structure of a related compound, H···H interactions were found to be the most significant, followed by C···H/H···C and N···H/H···N contacts. nih.gov This analysis provides a "fingerprint" of the intermolecular interactions, offering insights into the stability and packing of the crystalline material. nih.gov

Energy framework analysis further complements the Hirshfeld surface by calculating the interaction energies between molecules in the crystal, providing a quantitative measure of the stability of the crystal packing.

Theoretical Insights into Reaction Mechanisms and Pathways

For instance, theoretical studies can shed light on the synthesis of the pyrrolo[1,2-a]quinoxaline scaffold itself, such as in the Pictet-Spengler reaction. unisi.it Computational modeling can help to understand the role of catalysts and reaction conditions, guiding the development of more efficient and environmentally friendly synthetic methods. unisi.it While specific theoretical studies on the reaction mechanisms of this compound are not abundant, the principles can be readily applied to understand its formation and reactivity.

Structure Activity Relationship Sar Studies in Pyrrolo 1,2 a Quinoxaline Research

Methodological Frameworks for SAR Investigations

The investigation of SAR in the pyrrolo[1,2-a]quinoxaline (B1220188) series employs a multidisciplinary approach, combining chemical synthesis with a variety of biological and computational techniques. The synthesis of analog libraries is typically achieved through multi-step heterocyclization processes, starting from substituted 2-nitroanilines or 1,2-phenylenediamines. tandfonline.comnih.govtandfonline.com A key cyclization step often involves the Bischler–Napieralski reaction to form the core pyrrolo[1,2-a]quinoxaline structure. mdpi.com

Biological evaluation is central to SAR studies and involves a range of in vitro assays tailored to the specific therapeutic target. For anticancer research, the antiproliferative activity of newly synthesized compounds is commonly assessed against a panel of human cancer cell lines, such as the leukemia lines K562, U937, HL60, and the breast cancer line MCF7. tandfonline.comnih.govnih.gov The cytotoxic effects are quantified by determining the half-maximal inhibitory concentration (IC50). tandfonline.comnih.gov

For anti-infective applications, such as in the development of antiplasmodial agents, in vitro activity is measured against parasitic strains like the multi-resistant K1 strain of Plasmodium falciparum. nih.govresearchgate.net Cytotoxicity is concurrently evaluated against human cell lines, for instance, the HepG2 liver cell line, to establish a selectivity index. nih.govresearchgate.net

The investigation of kinase inhibition involves specific enzymatic assays. For example, the inhibitory activity against human protein kinase CK2 is determined through in vitro kinase assays, measuring the reduction in phosphorylation of a specific substrate. nih.gov Similarly, the potency of Bruton's tyrosine kinase (BTK) inhibitors is assessed using BTK enzyme inhibition assays. nih.gov

Computational methods, particularly molecular docking, play a crucial role in elucidating the binding modes of these compounds with their respective biological targets. nih.govnih.gov By modeling the interactions between the ligand and the active site of the protein, researchers can rationalize the observed SAR and guide the design of more potent and selective inhibitors. nih.govnih.gov

Elucidation of Structural Determinants for Biological Efficacy

Antiplasmodial Activity and Substituent Effects

SAR studies on pyrrolo[1,2-a]quinoxalines as antiplasmodial agents have revealed the critical importance of specific substitutions on the heterocyclic core for activity against Plasmodium falciparum. A key finding is that the presence of a trichloromethyl (CCl3) group at the 4-position of the pyrrolo[1,2-a]quinoxaline scaffold is a significant determinant for antiplasmodial efficacy. nih.govresearchgate.net

In a study evaluating a series of 7-substituted-4-trichloromethylpyrrolo[1,2-a]quinoxalines, several compounds demonstrated micromolar activity against the K1 multi-resistant strain of P. falciparum. nih.gov However, the study also indicated that substitutions at the 7-position of the scaffold did not enhance the antiplasmodial activity and, in some cases, were detrimental to the compound's solubility and cytotoxicity profile. nih.gov

CompoundSubstitution at C4Substitution at C7Antiplasmodial Activity (IC50, µM) on P. falciparum K1 strain
Hit Molecule 1CCl3UnspecifiedMicromolar range
Hit Molecule 2CCl3UnspecifiedMicromolar range
Hit Molecule 3CCl3UnspecifiedMicromolar range

Anticancer Activity and Linker/Substituent Variations

The anticancer potential of pyrrolo[1,2-a]quinoxalines has been extensively explored, with SAR studies highlighting the profound influence of substituents and linkers on their antiproliferative activity.

One line of research focused on the synthesis of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives. nih.gov These compounds were evaluated for their cytotoxic effects against various leukemia cell lines. nih.gov The results underscored that the nature of the substituent on the piperidine (B6355638) ring plays a crucial role in determining the potency and selectivity of these compounds. nih.gov For instance, certain derivatives exhibited high activity against leukemia cells with low toxicity towards normal hematopoietic cells, indicating a favorable therapeutic window. nih.gov

Another study emphasized the importance of substitution at the C-4 position with a benzylpiperidinyl fluorobenzimidazole group and the need for functionalization on the pyrrole (B145914) ring for potent antiproliferative activity. nih.gov Furthermore, research on 4,5-dihydropyrrolo[1,2-a]quinoxalines revealed that the introduction of isopropyl groups can lead to promising antiproliferative compounds in GPER-expressing breast cancer cells. researchgate.netresearchgate.net

Compound SeriesKey Structural FeaturesCancer Cell LinesNotable Findings
Ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxaline-carboxylatesVaried substituents on the piperidine ringJurkat, U266, K562, U937, HL60Certain derivatives show high selectivity for leukemia cells over normal cells. nih.gov
C-4 substituted pyrrolo[1,2-a]quinoxalinesBenzylpiperidinyl fluorobenzimidazole at C-4 and functionalized pyrrole ringNot specifiedBoth substitutions are important for antiproliferative activity. nih.gov
4,5-Dihydropyrrolo[1,2-a]quinoxalinesIsopropyl groupsGPER-expressing breast cancer cellsIsopropyl groups contribute to promising antiproliferative effects. researchgate.netresearchgate.net

The activation of Sirtuin 6 (Sirt6), a protein deacetylase, has also been identified as a therapeutic strategy in cancer. A series of pyrrolo[1,2-a]quinoxaline-based derivatives were developed as Sirt6 activators. nih.gov The introduction of a functional hydrophilic side chain at the 2-position of a 3-pyridyl moiety attached to the core scaffold led to potent and selective Sirt6 activators with low cytotoxicity. nih.gov One such compound significantly inhibited the colony formation of cancer cells. nih.gov

Modulation of Kinase Activity (e.g., CK2, IKKβ)

The pyrrolo[1,2-a]quinoxaline scaffold has proven to be a versatile template for the design of inhibitors targeting various protein kinases involved in cancer and inflammatory diseases.

Protein Kinase CK2 Inhibition: A series of substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives were designed as inhibitors of the human protein kinase CK2. nih.gov SAR studies revealed that the substitution pattern on both the phenylamino (B1219803) and the pyrrolo[1,2-a]quinoxaline core is critical for inhibitory potency. nih.gov The most potent compound identified was 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid, which exhibited an IC50 of 49 nM against human CK2. nih.gov These findings suggest that the pyrrolo[1,2-a]quinoxaline framework is a promising starting point for developing potent and selective CK2 inhibitors. nih.govconicet.gov.ar

CompoundStructureCK2 Inhibition (IC50)
1c 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid49 nM

Bruton's Tyrosine Kinase (BTK) Inhibition: In the quest for non-covalent BTK inhibitors, researchers have successfully utilized the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold. nih.gov Through scaffold hopping from a known BTK inhibitor, novel derivatives were synthesized and evaluated. nih.gov Among these, two compounds demonstrated significant BTK inhibition with IC50 values of 7.41 nM and 11.4 nM, respectively. nih.gov These compounds also showed potent activity in cell-based assays. nih.gov

CompoundScaffoldBTK Inhibition (IC50)
2 Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative7.41 nM
4 Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative11.4 nM

Akt Kinase Inhibition: The pyrrolo[1,2-a]quinoxaline scaffold has also been explored for the development of inhibitors of Akt kinase, a key node in cell survival pathways. tandfonline.comnih.govtandfonline.com A series of substituted pyrrolo[1,2-a]quinoxaline derivatives were synthesized and tested for their ability to inhibit the proliferation of cancer cell lines with an active phosphorylated Akt form. tandfonline.comnih.gov The most promising compounds inhibited cancer cell proliferation with IC50 values in the low micromolar range. tandfonline.comnih.gov For instance, one compound inhibited K562 cell proliferation with an IC50 of 4.5 µM, while another inhibited U937 and MCF7 cell lines with IC50 values of 5 µM and 8 µM, respectively. tandfonline.comnih.gov

CompoundCancer Cell LineAntiproliferative Activity (IC50)
1a K5624.5 µM
1h U9375 µM
1h MCF78 µM

Information regarding the modulation of IKKβ by 9-Methylpyrrolo[1,2-a]quinoxaline was not found in the provided search results.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

The inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin (B600854) signaling, is a validated therapeutic target for type 2 diabetes and obesity. Pyrrolo[1,2-a]quinoxalines have emerged as potent and selective inhibitors of PTP1B. nih.govresearchgate.net

SAR studies have shown that substitutions at positions C1-C4 and/or C7-C8 of the pyrrolo[1,2-a]quinoxaline scaffold lead to good inhibitors in the low- to sub-micromolar range. nih.govresearchgate.net The 4-benzyl derivative was identified as the most potent inhibitor with an IC50 of 0.24 μM. nih.gov Furthermore, the introduction of chlorine atoms at C7 and/or C8 maintained potency and conferred good selectivity over the related T-cell protein tyrosine phosphatase (TCPTP). nih.govresearchgate.net

Both pyrrolo[1,2-a]quinoxal-5-inium salts and their reduced counterparts, 4,5-dihydropyrrolo[1,2-a]quinoxalines, have also demonstrated inhibitory activity against PTP1B, with IC50 values ranging from 0.25 to 1.90 μM. nih.gov Computational docking studies suggest that these compounds may bind to an allosteric site known as the α3/α6/α7 tunnel. nih.govrawdatalibrary.net

Compound SeriesKey Structural FeaturesPTP1B Inhibition (IC50)
Pyrrolo[1,2-a]quinoxalines4-benzyl derivative0.24 µM
Pyrrolo[1,2-a]quinoxalinesChlorine atoms at C7 and/or C8Maintained potency
Pyrrolo[1,2-a]quinoxal-5-inium saltsQuaternized nitrogen0.25 - 1.90 µM
4,5-Dihydropyrrolo[1,2-a]quinoxalinesReduced quinoxaline (B1680401) ring0.25 - 1.90 µM

Ligand Binding to 5-HT3 Receptors

Derivatives of the pyrroloquinoxaline structure have been identified as potent and selective ligands for the 5-HT3 receptor, a ligand-gated ion channel involved in various physiological processes. nih.gov SAR studies have been instrumental in delineating the structural requirements for high-affinity binding and functional activity at this receptor.

The synthesis and biological evaluation of a series of novel pyrroloquinoxaline derivatives revealed that several compounds are potent and selective 5-HT3 receptor ligands. nih.gov The most active compounds in binding studies exhibited subnanomolar affinity for the 5-HT3 receptor. nih.gov These studies also demonstrated that subtle structural modifications can lead to a functional discrimination between central and peripheral 5-HT3 receptors, with some compounds acting as agonists and others as antagonists. nih.gov

Pharmacokinetic studies of selected potent compounds indicated that they can readily cross the blood-brain barrier, which is a desirable property for centrally acting drugs. nih.gov These findings highlight the potential of the pyrrolo[1,2-a]quinoxaline scaffold in the development of novel 5-HT3 receptor modulators.

In Vitro Biological Evaluation Methodologies

A variety of in vitro assays are employed to determine the biological effects of novel this compound derivatives. These methodologies are essential for understanding their potential as therapeutic agents.

The cytotoxic and antiproliferative activities of pyrrolo[1,2-a]quinoxaline derivatives are commonly evaluated against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method used to assess cell viability. researchgate.net This colorimetric assay measures the metabolic activity of cells, which is indicative of their proliferation rate.

For instance, a series of substituted pyrrolo[1,2-a]quinoxaline derivatives were tested for their ability to inhibit the proliferation of various human leukemia cell lines, including K562, U937, and HL60, as well as the breast cancer cell line MCF7. tandfonline.com Among these, compound 1a was a potent inhibitor of K562 cell proliferation with an IC50 of 4.5 μM, while compound 1h inhibited U937 and MCF7 cell lines with IC50 values of 5 and 8 μM, respectively. tandfonline.comnih.gov These compounds demonstrated greater potency than the reference inhibitor A6730. tandfonline.com

Another study reported the synthesis and anti-leukemic evaluation of (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, which showed cytotoxic potential against several human leukemia cell lines, including MV4-11, K562, MOLM14, and Jurkat cells. mdpi.comresearchgate.net Similarly, 1-phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one displayed interesting cytotoxic effects against K562, HL60, and U937 human leukemia cell lines. semanticscholar.org

The antiproliferative effects of 4,5-dihydropyrrolo[1,2-a]quinoxalines have also been investigated in GPER-expressing breast cancer cells. unisi.it In vitro MTT assays revealed that the presence of isopropyl groups on the scaffold led to promising antiproliferative compounds. unisi.it

Table 1: Antiproliferative Activity of Selected Pyrrolo[1,2-a]quinoxaline Derivatives

CompoundCell LineIC50 (μM)Reference
1a K5624.5 tandfonline.com
1h U9375 tandfonline.com
1h MCF78 tandfonline.com

Pyrrolo[1,2-a]quinoxalines have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Derivatives of pyrrolo[1,2-a]quinoxaline have been identified as potent and selective inhibitors of PTP1B, a key enzyme in the insulin signaling pathway and a therapeutic target for type 2 diabetes. nih.gov In one study, a 4-benzyl substituted pyrrolo[1,2-a]quinoxaline was the most potent inhibitor, with an IC50 value of 0.24 μM. nih.gov Analogs containing chlorine atoms at the C7 and/or C8 positions also maintained potency and exhibited good selectivity. nih.gov

Akt Kinase Inhibition: Given that Akt kinases are overexpressed and activated in many human cancers, they are attractive targets for drug discovery. tandfonline.comnih.gov A series of new substituted pyrrolo[1,2-a]quinoxaline derivatives, designed as structural analogs of known Akt kinase inhibitors, were synthesized and evaluated. tandfonline.comnih.gov The most promising compounds, 1a and 1h , were found to inhibit the proliferation of cancer cell lines with active phosphorylated Akt. tandfonline.com

Bruton's Tyrosine Kinase (BTK) Inhibition: Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have been designed as selective non-covalent inhibitors of BTK, a target for B-cell malignancies and autoimmune disorders. nih.gov Compounds 2 and 4 from this series demonstrated significant BTK inhibition with IC50 values of 7.41 nM and 11.4 nM, respectively, and showed potent activity in U937 and Ramos cells. nih.gov

Sirtuin 6 (Sirt6) Activation: Conversely, some pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective activators of Sirt6, an enzyme with roles in metabolism, DNA repair, and inflammation. nih.gov

Table 2: Enzyme Inhibition/Activation by Pyrrolo[1,2-a]quinoxaline Derivatives

Compound/DerivativeTarget EnzymeActivityIC50/EC50Reference
4-benzyl derivativePTP1BInhibition0.24 μM nih.gov
Compound 2 BTKInhibition7.41 nM nih.gov
Compound 4 BTKInhibition11.4 nM nih.gov
Various derivativesSirt6Activation- nih.gov

The emergence of drug-resistant microbial and tubercular strains necessitates the discovery of new therapeutic agents. The pyrrolo[1,2-a]quinoxaline scaffold has shown promise in this area. researchgate.net

Screening for antimicrobial activity is often conducted using broth or agar (B569324) dilution methods to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. nih.govnih.govmdpi.com For antitubercular activity, compounds are typically screened against Mycobacterium tuberculosis H37Rv. nih.govjocpr.com

One study synthesized 23 new pyrrolo[1,2-a]quinoxaline derivatives that displayed encouraging antimycobacterial activity. nih.gov Replacing a tertiary nitrogen with an NH group led to compounds with improved solubility and a low MIC value of 5 µg/mL. nih.gov Further modifications at the R2 position with an aromatic group resulted in the most active compounds. nih.gov

Table 3: Antitubercular Activity of Selected Pyrrolo[1,2-a]quinoxaline Derivatives

Compound SeriesTarget OrganismKey Structural Feature for ActivityMIC (µg/mL)Reference
Pyrrolo[1,2-a]quinoxalinesMycobacterium tuberculosisReplacement of tertiary nitrogen with NH5 nih.gov

Molecular Docking and Computational Modeling for Ligand-Target Interactions

Molecular docking and computational modeling are powerful tools used to predict and analyze the binding modes of ligands with their target proteins. These techniques provide valuable insights into the structure-activity relationships observed in experimental assays.

For instance, molecular docking studies were performed to understand the interaction of pyrrolo[1,2-a]quinoxaline-based derivatives with the Sirt6 enzyme. nih.gov The results indicated that the protonated nitrogen on the side chain of one of the active compounds forms π-cation interactions with Trp188, stabilizing its binding within an extended pocket. nih.gov

In the context of antitubercular activity, molecular docking studies revealed that novel pyrrolo[1,2-a]quinoxaline derivatives could target the InhA enzyme, a key component of the mycobacterial fatty acid synthase system. nih.gov The binding was characterized by the formation of hydrogen bonds and π-π interactions. nih.gov

Similarly, docking studies of lawsone-quinoxaline hybrids with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes helped to elucidate their dual binding site inhibition mechanism. nih.gov The quinoxaline ring was found to interact with the catalytic active site (CAS), while the lawsone moiety oriented towards the peripheral anionic site (PAS). nih.gov

Advanced Applications and Future Research Directions of Pyrrolo 1,2 a Quinoxalines

Role in Drug Discovery and Development Beyond Initial Screening

The pyrrolo[1,2-a]quinoxaline (B1220188) core is a recognized privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. researchgate.netresearchgate.net These activities include anticancer, antifungal, anti-tuberculosis, and antimalarial properties. researchgate.netresearchgate.net Furthermore, derivatives of this scaffold have been identified as 5-HT3 receptor agonists and inhibitors of kinases such as CK2 and AKT. researchgate.netresearchgate.net The development of efficient and reliable synthetic methods to access these compounds is a key focus in contemporary medicinal chemistry and drug discovery. researchgate.netresearchgate.net

Recent research has moved beyond simple screening to investigate the specific mechanisms and potential therapeutic applications of these compounds. For instance, certain pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent and selective activators of Sirt6, a protein target implicated in various human diseases. nih.govnih.gov These activators have shown low cytotoxicity and their on-target effects have been validated through Sirt6-knockdown experiments. nih.gov Molecular docking studies suggest that these compounds bind to an extended binding pocket on the Sirt6 enzyme, with interactions like π-cation interactions with Trp188 contributing to their stabilizing effect. nih.gov Some of these novel Sirt6 activators have demonstrated anti-inflammatory and anti-SARS-CoV-2 activities, highlighting their potential as therapeutic agents. nih.gov

In the realm of cancer therapy, 4,5-dihydropyrrolo[1,2-a]quinoxalines are being investigated as antiproliferative agents, particularly in breast cancer cells that express the G protein-coupled estrogen receptor (GPER). unisi.it Inspired by known antiproliferative agents, these compounds have shown promising results in in vitro assays. unisi.it Additionally, pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have been designed as non-covalent inhibitors of Bruton's tyrosine kinase (BTK), a validated target for B-cell malignancies and autoimmune disorders. nih.gov Specific derivatives exhibited potent BTK inhibition and demonstrated significant tumor growth inhibition in xenograft models. nih.gov

Furthermore, certain pyrrolo[1,2-a]quinoxalines have been identified as insulin (B600854) mimetics that potently and selectively inhibit protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for type 2 diabetes. nih.gov The most potent of these inhibitors, a 4-benzyl derivative, exhibited an IC50 value of 0.24 μM. nih.gov These compounds were found to increase glucose uptake and inhibit the phosphorylation of insulin receptor substrate 1 and AKT. nih.gov

Potential in Organic Electronics and Optoelectronic Devices

The excellent photoelectric properties of pyrrolo[1,2-a]quinoxaline and its derivatives have led to their widespread use in the field of organic electroluminescence. researchgate.net The inherent dual electron donor/acceptor nature of the pyridine-pyrrole core makes these compounds promising candidates for various optoelectronic applications. nih.govacs.org

Dye-Sensitized Solar Cells

While direct research on 9-Methylpyrrolo[1,2-a]quinoxaline in dye-sensitized solar cells (DSSCs) is not extensively documented, the broader quinoxaline (B1680401) and quinoxalinone families show significant promise. Quinoxalinone, a related heterocyclic structure, is considered a promising core unit for high-performance semiconductors due to its rigid, coplanar, and electron-accepting nature. jmaterenvironsci.com The electron-withdrawing imine group (C=N) within the quinoxalinone structure contributes to a highly extended π-electron system. jmaterenvironsci.com

In the context of DSSCs, organic dyes with a donor-π spacer-acceptor (D-π-A) architecture are widely studied. jmaterenvironsci.com Quinoxalinone derivatives have been theoretically investigated as the π-spacer component in such dyes. jmaterenvironsci.com By varying the electron donor and acceptor groups, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned to optimize intramolecular charge transfer and electron injection into the semiconductor's conduction band. jmaterenvironsci.com

Organic Electroluminescence

Pyrrolo[1,2-a]quinoxalines are recognized for their potential in organic electroluminescent applications. researchgate.net A detailed photophysical study of several pyrrolo[1,2-a]quinoxaline derivatives revealed their environmental responsiveness and aggregation-induced emission (AIE) properties. nih.govnih.gov Specifically, 2,4-disubstituted derivatives displayed significant fluorescence enhancement through AIE. nih.govnih.gov

Computational studies have shown that the S1 states of these non-rigid molecules can undergo intersystem crossing to higher triplet states, which are identified as the phosphorescent states. nih.govacs.org This phosphorescence is a key characteristic for applications in phosphorescent organic light-emitting diodes (OLEDs). nih.govacs.org The ability to generate reactive oxygen species (ROS), also supported by computational studies, further highlights the versatile photophysical properties of this scaffold. nih.govacs.orgnih.gov

Development of Chemical Sensors and Biosensors

The fluorescent properties of pyrrolo[1,2-a]quinoxalines make them suitable for the development of chemical and biosensors. The environmental responsiveness of their fluorescence, including solvatochromism and aggregation-induced emission, can be harnessed to detect specific analytes or changes in the local environment. nih.gov

For example, the fluorescence of pyrroloquinoxaline hydrazones has been utilized to develop probes for studying amyloid fibrils, indicating their potential in biosensing applications. nih.govacs.org Furthermore, the ability of certain derivatives to localize within specific subcellular compartments, such as lysosomes and lipid droplets, opens up possibilities for targeted intracellular sensing and bioimaging. nih.gov The development of an iodine-mediated electrochemical C(sp3)–H cyclization method for synthesizing functionalized quinoxalines offers a route to a variety of derivatives with potential sensor applications. rsc.org

Catalytic Applications in Organic Transformations

The pyrrolo[1,2-a]quinoxaline scaffold itself is not typically the catalyst but rather the product of various catalytic reactions. Numerous synthetic methods have been developed that employ catalysts to construct this heterocyclic system. These methods include reactions catalyzed by metals such as palladium, rhodium, iron, and molybdenum. researchgate.net

For instance, an iron(III) chloride-catalyzed method has been developed for the synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles and cyclic ethers. rsc.org This reaction involves the functionalization of C(sp3)-H bonds and the formation of C-C and C-N bonds. rsc.org Another approach utilizes p-dodecylbenzenesulfonic acid (p-DBSA) as a surfactant catalyst for the Pictet-Spengler reaction to form 4-phenylpyrrolo[1,2-a]quinoxaline type compounds in mild, aqueous, or alcoholic solutions. unisi.it Furthermore, an iodine-catalyzed cascade coupling protocol has been established for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives through sp3 and sp2 C-H cross-dehydrogenative coupling. rsc.org

Emerging Research Frontiers and Unexplored Reactivity

The field of pyrrolo[1,2-a]quinoxalines continues to evolve, with several emerging research frontiers and areas of unexplored reactivity. The development of novel synthetic methodologies remains a key focus. For example, a direct electrochemical redox reaction has been developed for the synthesis of these compounds from 1-(2-aminophenyl)pyrroles and acetonitrile (B52724), which acts as both a carbon source and a solvent. researchgate.net This metal- and oxidant-free method offers a green and efficient route to various derivatives. researchgate.net

The exploration of the photophysical properties of this scaffold is also an active area of research. nih.govacs.orgnih.gov A deeper understanding of the structure-property relationships governing their fluorescence, phosphorescence, and aggregation-induced emission will be crucial for designing new materials for optoelectronics and sensing. nih.govacs.orgnih.gov

The biological activities of pyrrolo[1,2-a]quinoxalines are far from fully explored. researchgate.net While their potential as anticancer and antimicrobial agents is established, further investigation into their mechanisms of action and the identification of new biological targets will likely uncover novel therapeutic applications. The development of derivatives as modulators of specific receptors, such as adenosine (B11128) A3 receptors, represents another promising avenue. google.com

Finally, the unique electronic structure of the pyrrolo[1,2-a]quinoxaline core suggests potential applications in areas such as organic semiconductors. semanticscholar.org The presence of extended π-conjugation in related fused heterocyclic systems can lead to desirable electrical properties, including n-type semiconductor behavior. semanticscholar.org Investigating the charge transport properties of thin films of pyrrolo[1,2-a]quinoxaline derivatives could open up new possibilities in organic electronics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.